L-Tyrosinamide

Description

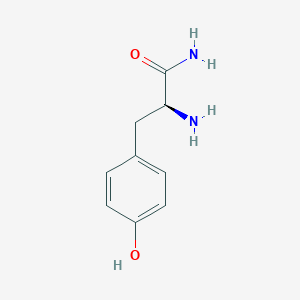

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMNVGMJJMLAE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198120 | |

| Record name | Tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4985-46-0 | |

| Record name | L-Tyrosinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-tyrosinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINAMIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05LU01CS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Blueprint of L-Tyrosinamide: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive spectroscopic analysis of L-Tyrosinamide, a derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical applications.

Introduction to this compound

This compound, with the chemical formula C₉H₁₂N₂O₂, is an amino acid amide derived from L-tyrosine by the substitution of the carboxylic acid hydroxyl group with an amino group.[1] This modification significantly alters its chemical properties, influencing its potential applications in peptide synthesis and as a pharmacological agent. Understanding its precise molecular structure is paramount, and spectroscopic techniques provide the necessary analytical depth.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-α | ~3.7 | Triplet | 1H |

| H-β | ~2.9, ~2.7 | Doublet of Doublets | 2H |

| Aromatic H | ~7.0 (ortho to -CH₂) | Doublet | 2H |

| Aromatic H | ~6.7 (ortho to -OH) | Doublet | 2H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in this compound. The presence of the amide carbonyl, aromatic carbons, and aliphatic carbons can be clearly distinguished.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Aromatic C-OH | ~155 |

| Aromatic C-CH₂ | ~130 |

| Aromatic CH (ortho to -CH₂) | ~130 |

| Aromatic CH (ortho to -OH) | ~115 |

| α-Carbon | ~56 |

| β-Carbon | ~37 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra can be obtained by following a standardized protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity (>95%) this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, amide, and aromatic groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Phenol) | 3400-3200 | Strong, Broad | Stretch |

| N-H (Amine & Amide) | 3400-3200 | Strong, Broad | Stretch |

| C-H (Aromatic) | 3100-3000 | Medium | Stretch |

| C-H (Aliphatic) | 3000-2850 | Medium | Stretch |

| C=O (Amide I) | ~1650 | Strong | Stretch |

| N-H (Amide II) | ~1550 | Medium | Bend |

| C=C (Aromatic) | 1600-1450 | Medium | Stretch |

| C-O (Phenol) | ~1250 | Strong | Stretch |

Experimental Protocol for FT-IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected. The exact mass of this compound is 180.0899 g/mol .

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 181.0972 | 181.0972[1] |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. The fragmentation of this compound is expected to involve the loss of small neutral molecules and cleavage of the amide bond.

Table 5: MS/MS Fragmentation of this compound ([M+H]⁺ = 181.1)

| Fragment Ion (m/z) | Proposed Loss |

| 164.1 | Loss of NH₃ |

| 136.1 | Loss of the amide group (-CONH₂) and rearrangement |

Note: Observed fragment ions from PubChem CID 151243.[1]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Instrumentation: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the precursor ion corresponding to [M+H]⁺.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed structural fingerprint of the molecule. The combined data from these techniques confirms the presence of all key functional groups and the overall molecular structure. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and industrial settings.

References

L-Tyrosinamide Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of L-Tyrosinamide in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound, which is crucial for formulation, delivery, and experimental design.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This compound, a derivative of the amino acid L-Tyrosine, presents a unique solubility profile that is essential to characterize for its potential applications.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100[1][2] | 0.555 | Requires sonication for dissolution[1][2]. |

| Methanol | 30 | 0.166 | Data from a product information sheet. |

| 0.1N Hydrochloric Acid (HCl) | 18.4 | 0.102 | Acidic conditions enhance solubility. |

| Water | 11.2 | 0.062 | Experimentally determined value. |

| Dimethylformamide (DMF) | 10[2] | 0.055 | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | 0.055 | |

| Water (Predicted) | 2.98 | 0.017 | Computationally predicted value. |

Molecular Weight of this compound: 180.20 g/mol

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a cornerstone of pre-formulation studies in drug development. The most common and reliable method for determining thermodynamic solubility is the shake-flask method .

The Shake-Flask Method

This equilibrium-based method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Experimental Workflow:

Caption: A flowchart of the shake-flask method for solubility determination.

Key Steps in the Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: The vials are securely capped and agitated, typically on an orbital shaker or with a magnetic stirrer, in a temperature-controlled environment. This step is critical to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, the vials are left undisturbed to allow the excess solid to sediment. The supernatant, which is the saturated solution, is then carefully separated from the solid material. This is commonly achieved through centrifugation followed by drawing off the supernatant, or by filtering the solution through a syringe filter.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of this compound is used to accurately quantify the amount in the sample.

L-Tyrosine Metabolic Pathway

This compound is a derivative of the amino acid L-Tyrosine. Understanding the metabolic pathways of L-Tyrosine is relevant for contextualizing the potential biological roles and interactions of this compound. L-Tyrosine is a precursor for the synthesis of several important biomolecules, including neurotransmitters and hormones.

Caption: Key metabolic products derived from L-Tyrosine.

This pathway highlights the central role of L-Tyrosine in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), melanin, and thyroid hormones. As a derivative, this compound may interact with or influence these pathways, a consideration for researchers in pharmacology and biochemistry.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for its determination, and a relevant biochemical pathway. The provided data tables and diagrams are intended to be a valuable resource for scientists and researchers. It is important to note that the solubility of this compound can be influenced by factors such as temperature, pH, and the presence of co-solvents. Therefore, for specific applications, it is recommended to experimentally determine the solubility under the conditions of interest. Further research is warranted to expand the solubility profile of this compound in a broader range of pharmaceutically relevant solvents and buffer systems.

References

An In-depth Technical Guide on the Biological Role of L-Tyrosinamide in Enzymatic Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Tyrosinamide, a derivative of the amino acid L-tyrosine, serves as a valuable molecular tool in the study of enzymatic reactions. Its structural similarity to L-tyrosine allows it to interact with several classes of enzymes, primarily proteases and oxidoreductases. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its interactions with chymotrypsin and tyrosinase. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows to support further research and drug development endeavors.

Introduction

This compound [(2S)-2-amino-3-(4-hydroxyphenyl)propanamide] is an amino acid amide derived from L-tyrosine where the carboxylic acid group is replaced by a carboxamide group[1]. This modification significantly alters its chemical properties and its interactions with enzymes. While not a central metabolite, this compound has been utilized as a synthetic substrate and a potential modulator of enzyme activity, providing insights into enzyme specificity, catalytic mechanisms, and the development of enzyme inhibitors. This document explores the enzymatic reactions involving this compound, with a primary focus on its role as a substrate for chymotrypsin and its potential interactions with tyrosinase.

This compound in Proteolytic Reactions: The Case of Chymotrypsin

α-Chymotrypsin, a serine protease of the digestive system, is one of the most well-studied enzymes for which this compound and its derivatives serve as substrates[2]. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan[3]. The use of synthetic substrates like aminoacyl-L-tyrosinamides allows for the detailed kinetic analysis of chymotrypsin's activity.

Quantitative Data: Hydrolysis of Aminoacyl-L-Tyrosinamides by α-Chymotrypsin

| Substrate | Proteolytic Coefficient (C₀) at pH 8.3 |

| Glycyl-L-tyrosinamide | 0.05 |

| L-Alanyl-L-tyrosinamide | 1.0 |

| L-Aminobutyroyl-L-tyrosinamide | 1.8 |

| L-Norvalyl-L-tyrosinamide | 4.0 |

| L-Norleucyl-L-tyrosinamide | 4.5 |

| L-Leucyl-L-tyrosinamide | 4.8 |

| D-Alanyl-L-tyrosinamide | 0.01 |

Data extracted from studies on the action of chymotrypsin on synthetic substrates. The proteolytic coefficient (C₀) was estimated at an initial substrate concentration of 0.025 M.

The data clearly indicates that the nature of the N-terminal aminoacyl substituent significantly influences the rate of hydrolysis by chymotrypsin. An increase in the size and hydrophobicity of the side chain of the N-terminal L-amino acid residue generally leads to a higher proteolytic coefficient, suggesting a better fit into the enzyme's active site. The low coefficient for the D-alanyl derivative highlights the stereospecificity of chymotrypsin.

Experimental Protocol: Chymotrypsin Activity Assay using an Aminoacyl-L-Tyrosinamide Substrate

This protocol describes a general method for determining the activity of α-chymotrypsin using a synthetic aminoacyl-L-tyrosinamide substrate. The rate of hydrolysis is monitored by measuring the release of the amino group.

Materials:

-

α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

Aminoacyl-L-tyrosinamide hydrochloride substrate solution (e.g., 50 mM in water)

-

Tris-HCl buffer (0.1 M, pH 8.3)

-

Spectrophotometer or a pH-stat apparatus

-

Ninhydrin reagent (for colorimetric detection of amino groups)

Procedure (Spectrophotometric Method):

-

Reaction Setup: In a temperature-controlled cuvette (25°C), mix 2.8 mL of Tris-HCl buffer and 0.1 mL of the substrate solution.

-

Enzyme Addition: Initiate the reaction by adding 0.1 mL of the chymotrypsin solution.

-

Monitoring Hydrolysis: At timed intervals, withdraw aliquots from the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid).

-

Quantification of Amino Groups: Determine the concentration of the released aminoacyl-L-tyrosine by reacting the aliquots with ninhydrin reagent and measuring the absorbance at the appropriate wavelength (typically 570 nm).

-

Calculation of Activity: Calculate the initial rate of reaction from the linear portion of the plot of product concentration versus time.

Procedure (pH-Stat Method):

-

Reaction Setup: In a thermostatted reaction vessel at 25°C, dissolve a known amount of the aminoacyl-L-tyrosinamide hydrochloride in a specific volume of water.

-

pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 8.3) with a standard solution of NaOH.

-

Enzyme Addition: Add a known amount of α-chymotrypsin to initiate the hydrolysis.

-

Titration: As the hydrolysis proceeds, a carboxylic acid is formed, causing a decrease in pH. The pH-stat automatically adds a standard solution of NaOH to maintain a constant pH.

-

Calculation of Activity: The rate of addition of NaOH is recorded, which is directly proportional to the rate of the enzymatic hydrolysis.

Visualization of Chymotrypsin-Catalyzed Hydrolysis

This compound and Tyrosinase: A Potential Modulatory Role

Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. While this compound is not a primary substrate for tyrosinase, its structural similarity to L-tyrosine suggests a potential for interaction, either as a weak substrate or as an inhibitor.

Quantitative Data: Interaction of this compound with Tyrosinase

Direct kinetic data (Km, Vmax, or Ki) for this compound with tyrosinase is scarce in the literature. Studies on amino acid amides have primarily focused on other derivatives, such as L-cysteinamide, which has been identified as a potent inhibitor of tyrosinase. The inhibitory effects of various tyrosine derivatives are often evaluated, but specific quantitative data for this compound is not consistently reported. Further research is required to determine the precise nature and strength of the interaction between this compound and tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a general method to assess the potential inhibitory effect of this compound on tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer)

-

L-DOPA solution (e.g., 2 mM in phosphate buffer)

-

This compound solution (various concentrations for testing)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of this compound solution (or buffer for control).

-

Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

-

Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.

-

Monitor Reaction: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition can be calculated using the formula: [(Rate_control - Rate_inhibitor) / Rate_control] * 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of the Melanogenesis Pathway and Potential Inhibition

Other Potential Enzymatic Interactions

Carboxypeptidase A

Carboxypeptidase A is a metalloexopeptidase that cleaves the C-terminal amino acid from a peptide chain, showing a preference for residues with aromatic or bulky aliphatic side chains. Given that this compound has a C-terminal amide instead of a carboxylic acid, it is not a typical substrate for carboxypeptidase A, which requires a free C-terminal carboxyl group for its primary activity. However, the structural similarity could potentially allow it to act as a competitive inhibitor, although there is no substantial evidence in the current literature to support this.

This compound in Signaling and Metabolic Pathways

There is currently no direct evidence to suggest that this compound plays a significant role in major metabolic or signaling pathways. The primary pathways involving tyrosine, such as the synthesis of catecholamines and melanin, start with L-tyrosine itself. This compound would first need to be converted to L-tyrosine, likely by an amidase, to enter these pathways. The existence and specificity of such an amidase for this compound in biological systems have not been well-characterized.

Logical Workflow for Investigating this compound's Enzymatic Role

The following diagram outlines a logical workflow for researchers investigating the enzymatic interactions of this compound.

Conclusion and Future Directions

This compound serves as a useful tool for probing the active sites and catalytic mechanisms of enzymes, particularly proteases like chymotrypsin. The available data on its interaction with chymotrypsin highlights the importance of the N-terminal residue in substrate recognition. Its role concerning tyrosinase and other enzymes remains less defined and warrants further investigation.

Future research should focus on:

-

Determining the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound and its derivatives by chymotrypsin. This would provide a more precise quantitative measure of its suitability as a substrate.

-

Quantifying the inhibitory potential of this compound against tyrosinase. Determining the IC50 and Ki values would clarify its role as a potential depigmenting agent.

-

Investigating the potential for this compound to interact with other enzymes , such as amidases that could convert it to L-tyrosine, thereby linking it to major metabolic pathways.

-

Exploring the effects of this compound in cellular models to understand its transport, metabolism, and potential impact on signaling cascades.

By addressing these knowledge gaps, a more complete picture of the biological role of this compound will emerge, potentially opening new avenues for its application in biochemical research and drug discovery.

References

Conformational Landscape of L-Tyrosinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosinamide, the amide derivative of the aromatic amino acid L-tyrosine, serves as a crucial molecular scaffold in the development of various therapeutic agents. Its conformational flexibility, dictated by the rotational freedom around its backbone and side-chain dihedral angles, is intrinsically linked to its biological activity and interaction with target macromolecules. This technical guide provides an in-depth analysis of the conformational preferences of this compound, drawing upon computational and experimental data. We present a summary of key quantitative data, detail the experimental and computational protocols for conformational analysis, and provide visual representations of the analytical workflow.

Introduction

The three-dimensional structure of a molecule is paramount in determining its function. For small molecules like this compound, which can adopt a multitude of shapes or conformations, understanding the energetically favorable conformations is a critical aspect of rational drug design. The conformational landscape of this compound is primarily defined by the torsion angles of its backbone (φ, ψ) and its side chain (χ1, χ2). These angles determine the spatial arrangement of the amide group, the amino group, and the p-hydroxyphenyl side chain, which in turn governs its binding affinity and selectivity for biological targets. This guide explores the methods used to elucidate this conformational space and presents the key findings.

Conformational Analysis of this compound Derivatives

While extensive data on this compound itself is limited in publicly accessible literature, a detailed conformational analysis of its close derivative, N-formyl-L-tyrosinamide, provides significant insights into its likely conformational preferences. The N-formyl group mimics the peptide bond, making this derivative a valuable model for understanding the behavior of a tyrosine residue within a peptide chain.

Computational Analysis

A study utilizing a genetic algorithm with a multiniche crowding technique has extensively explored the potential energy surface (PES) of N-formyl-L-tyrosinamide.[1] This method is adept at locating a wide range of low-energy conformations.

The computational analysis of N-formyl-L-tyrosinamide revealed 26 distinct stable conformations.[1] The dihedral angles (φ, ψ, χ1, χ2) and the relative heat of formation for a selection of the most stable conformers are summarized in the table below. These conformations are categorized based on their backbone dihedral angles, corresponding to regions in the Ramachandran plot (e.g., α, β, γ).

| Conformer ID | Backbone Region | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | Relative Heat of Formation (kcal/mol) |

| 1 | γL | -77.8 | 68.9 | -65.2 | 92.4 | 0.00 |

| 2 | βL | -155.2 | 165.3 | -64.7 | 92.2 | 0.25 |

| 3 | γL | -80.1 | 75.1 | 178.9 | 90.8 | 0.58 |

| 4 | βL | -154.9 | 162.7 | 179.8 | 91.1 | 0.77 |

| 5 | γL | -77.3 | 60.8 | 59.8 | 94.3 | 1.23 |

| 6 | εL | -178.0 | -179.9 | -64.5 | 92.2 | 1.50 |

| 7 | βL | -157.0 | 149.9 | 60.0 | 93.8 | 1.62 |

| 8 | αL | -70.2 | -40.1 | -67.1 | 92.9 | 2.10 |

Data extracted from a computational study on N-formyl-L-tyrosinamide, which serves as a model for this compound.[1]

The stability of these conformers is often influenced by intramolecular hydrogen bonds. The study on N-formyl-L-tyrosinamide identified various types of hydrogen bonds, such as those between the amide proton and the carbonyl oxygen of the backbone (C7 and C5 hydrogen bonds).[1]

Experimental Protocols for Conformational Analysis

The conformational preferences of molecules like this compound in solution and solid state are typically investigated using spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[2] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the dihedral angles and internuclear distances, respectively.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent can influence the conformational equilibrium.

-

1D NMR Spectra Acquisition: Acquire one-dimensional proton (¹H) NMR spectra to identify the chemical shifts of all protons.

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule, which helps in assigning the signals.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for conformational analysis.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹³C), aiding in the assignment of carbon signals.

-

-

Data Analysis:

-

Coupling Constants (³J): Measure the three-bond coupling constants (e.g., ³J(Hα-Hβ)) from high-resolution 1D or 2D spectra. These values can be related to the corresponding dihedral angles (e.g., χ1) through the Karplus equation.

-

NOE/ROE Intensities: Integrate the cross-peaks in NOESY/ROESY spectra. The intensity of these peaks is proportional to the inverse sixth power of the distance between the two protons, providing distance restraints for structure calculations.

-

-

Structure Calculation: Use the experimental restraints (dihedral angles from coupling constants and distance restraints from NOEs) in molecular modeling software to calculate an ensemble of conformations consistent with the NMR data.

X-ray Crystallography

-

Crystallization: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution: The diffraction pattern is used to determine the electron density map of the crystal. From this map, the positions of the individual atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Visualization of Analytical Workflows

The process of conformational analysis involves a synergistic approach combining computational and experimental methods. The following diagrams illustrate the typical workflows.

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that relies on the integration of sophisticated computational and experimental techniques. The data from studies on its N-formyl derivative suggest a rich conformational landscape with several low-energy states accessible at room temperature. Understanding these conformational preferences is fundamental for drug development professionals seeking to design molecules with optimal binding characteristics and biological activity. The methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of this compound and other small molecules of therapeutic interest. Further experimental studies on this compound are warranted to validate and refine the computational models and provide a more complete picture of its conformational behavior.

References

An In-depth Technical Guide to the Amide Group Modification of L-Tyrosinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical modifications targeting the amide group of L-Tyrosinamide, a versatile derivative of the amino acid L-tyrosine. This document details synthetic protocols for N-acylation and amide reduction, presents comparative data for modified analogs, and explores the potential impact of these modifications on cellular signaling pathways. This guide is intended to serve as a core resource for researchers and professionals engaged in the design and development of novel therapeutics and chemical probes based on the this compound scaffold.

Core Concepts in this compound Modification

This compound's structure, featuring a primary amide, a primary amine, and a phenolic hydroxyl group, offers multiple avenues for chemical derivatization. Modification of the amide group, in particular, can significantly alter the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and conformational flexibility. These changes, in turn, can influence its biological activity, including receptor binding affinity, enzyme inhibition, and cellular uptake. The two primary modifications of the amide group discussed herein are N-acylation, which introduces a carbonyl-containing substituent, and reduction of the amide to a primary amine, yielding a diamine derivative.

Experimental Protocols

N-Acylation of this compound: Synthesis of N-Acetyl-L-Tyrosinamide

This protocol describes a general method for the N-acylation of this compound using acetic anhydride under basic conditions.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Dissolution: Dissolve this compound in a suitable volume of deionized water. The concentration may need to be optimized, but a starting point of 0.5 M is suggested.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 1 M) with stirring to raise the pH to approximately 8-10. This deprotonates the primary amine, increasing its nucleophilicity.

-

Acylation: While maintaining the temperature and pH, add acetic anhydride dropwise to the reaction mixture. A slight molar excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) is typically used. The pH of the solution will decrease as the reaction proceeds; maintain the pH in the 8-10 range by the controlled addition of NaOH solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

-

Acidification and Precipitation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 1.5-2.2 with a suitable acid (e.g., hydrochloric acid) to precipitate the N-acetyl-L-tyrosinamide product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water to remove any remaining salts, and dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Reduction of this compound Amide to a Diamine Derivative

This protocol outlines a method for the reduction of the amide group of this compound to a primary amine using a borane reagent, specifically borane-tetrahydrofuran complex, in the presence of boron trifluoride etherate. This method is adapted from procedures for the reduction of amino acids.

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 6 M)

-

Ethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Nitrogen or argon atmosphere setup

-

Ice bath

Procedure:

-

Inert Atmosphere: Set up a dry reaction flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

Complex Formation: Suspend this compound in anhydrous THF in the reaction flask. Cool the mixture in an ice bath. Slowly add boron trifluoride etherate (approximately 1.0-1.1 equivalents) to the suspension with stirring. This forms a complex with the amino group, protecting it and increasing the solubility of the starting material.

-

Reduction: Add the borane-tetrahydrofuran complex solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0-5 °C. A molar excess of the borane reagent is required to reduce the amide.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench the excess borane reagent by the slow addition of methanol, followed by the slow addition of an aqueous solution of sodium hydroxide to hydrolyze the borane complexes.

-

Extraction and Drying: Extract the aqueous layer with ethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude diamine product.

-

Purification: The crude product can be further purified by techniques such as column chromatography or crystallization.

Data Presentation: Physicochemical and Biological Properties of Modified this compound Derivatives

The following tables summarize key data for this compound and its N-acetylated derivative. This data is essential for comparing the impact of amide modification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| This compound | C₉H₁₂N₂O₂ | 180.20 | 153.5 | 1.95 |

| N-Acetyl-L-Tyrosinamide | C₁₁H₁₄N₂O₃ | 222.24 | Not Reported | -0.9 |

Data sourced from publicly available chemical databases.

| Derivative Class | Example Compound | Biological Target/Activity | IC₅₀/EC₅₀ (µM) | Reference |

| N-Aryl Cinnamamides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus (MIC) | 22.27 | [1] |

| N-Arylhydrazones | Derivative of Mefenamic Acid | Analgesic Activity (Writhing Test) | Significantly more potent than mefenamic acid | [2] |

| N-Alkyl/Aryl Piperazines | Substituted Piperazine Derivative | Staphylococcus aureus (MIC) | Varies with substitution | [3] |

Note: The biological activity data presented is for structurally related amide-containing compounds and is intended to be illustrative of the potential for amide-modified this compound derivatives.

Visualization of Cellular Signaling Pathways

The modification of this compound can lead to derivatives that may act as allosteric modulators of G protein-coupled receptors (GPCRs), which in turn can influence downstream signaling cascades such as the MAPK and cAMP pathways.

Experimental Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Hypothetical GPCR-Mediated Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where an this compound derivative acts as a positive allosteric modulator (PAM) of a GPCR, leading to the activation of the MAPK/ERK pathway.

Caption: Hypothetical modulation of the GPCR-MAPK/ERK signaling pathway by an this compound derivative acting as a PAM.

Hypothetical cAMP Signaling Pathway Modulation

This diagram illustrates a potential mechanism where an this compound derivative, acting as a negative allosteric modulator (NAM) of a Gs-coupled GPCR, leads to the inhibition of the cAMP signaling pathway.

Caption: Hypothetical negative allosteric modulation of the GPCR-cAMP signaling pathway by an this compound derivative.

Conclusion and Future Directions

The amide group of this compound represents a key functional handle for chemical modification, enabling the generation of diverse libraries of novel compounds. The synthetic routes of N-acylation and amide reduction are robust methods for altering the physicochemical and pharmacological properties of the parent molecule. The resulting derivatives have the potential to interact with a variety of biological targets, including GPCRs, and thereby modulate critical cellular signaling pathways. Future research in this area should focus on the systematic synthesis and screening of N-substituted this compound libraries to establish clear structure-activity relationships. Elucidating the precise molecular targets and downstream signaling effects of these novel compounds will be crucial for their development as next-generation therapeutics and chemical probes.

References

- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: L-Tyrosinamide in Tyrosinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[1][2] It catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Unregulated tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[5] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related conditions.

L-Tyrosinamide, a derivative of the amino acid L-tyrosine, is a compound of interest for its potential to modulate tyrosinase activity. Its structural similarity to the natural substrate, L-tyrosine, suggests a potential for competitive inhibition. This document provides a detailed protocol for evaluating the inhibitory effects of this compound on tyrosinase activity, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method used to determine the enzymatic activity of tyrosinase. The assay measures the formation of dopachrome, an orange-red colored intermediate in the melanin pathway, which is produced from the oxidation of L-DOPA by tyrosinase. The absorbance of dopachrome is measured at approximately 475-510 nm. In the presence of a tyrosinase inhibitor, the rate of dopachrome formation is reduced, leading to a decrease in absorbance. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting a tyrosinase inhibition assay to evaluate this compound.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound hydrochloride

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic Acid (positive control)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 475 nm

-

Pipettes and pipette tips

-

Incubator set to 25°C

Reagent Preparation

-

Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

-

Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase in sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare fresh daily and keep on ice.

-

L-DOPA Solution (2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh as it is prone to auto-oxidation.

-

This compound Stock Solution (10 mM): Dissolve this compound hydrochloride in DMSO.

-

Kojic Acid Stock Solution (10 mM): Dissolve Kojic acid in DMSO to be used as a positive control.

Assay Procedure

-

Preparation of Test and Control Solutions:

-

Prepare serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µM).

-

Prepare a working solution of Kojic Acid (e.g., 100 µM) in sodium phosphate buffer.

-

The final DMSO concentration in the well should not exceed 1% to avoid solvent effects on enzyme activity.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Blank: 100 µL Sodium Phosphate Buffer

-

Control (No Inhibitor): 80 µL Sodium Phosphate Buffer + 20 µL Mushroom Tyrosinase Solution

-

Test Compound (this compound): (80 - x) µL Sodium Phosphate Buffer + x µL this compound solution + 20 µL Mushroom Tyrosinase Solution (where x is the volume of the test compound solution).

-

Positive Control (Kojic Acid): (80 - y) µL Sodium Phosphate Buffer + y µL Kojic Acid solution + 20 µL Mushroom Tyrosinase Solution (where y is the volume of the positive control solution).

-

-

-

Pre-incubation:

-

Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction:

-

To each well (except the blank), add 20 µL of the 2.5 mM L-DOPA solution to initiate the enzymatic reaction. The total volume in each well should be 120 µL.

-

-

Measurement:

-

Immediately measure the absorbance of each well at 475 nm using a microplate reader in kinetic mode. Take readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

-

V_control is the rate of reaction in the absence of an inhibitor.

-

V_sample is the rate of reaction in the presence of this compound.

-

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Data Presentation

Quantitative data from the tyrosinase inhibition assay should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Tyrosinase Inhibitory Activity of this compound and Kojic Acid

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

| This compound | 10 | 15.2 ± 2.1 |

| 25 | 35.8 ± 3.5 | |

| 50 | 58.1 ± 4.2 | |

| 100 | 75.4 ± 5.1 | |

| 200 | 90.3 ± 3.9 | |

| Kojic Acid | 100 | 92.5 ± 2.8 |

Table 2: IC50 Values for Tyrosinase Inhibition

| Compound | IC50 (µM) |

| This compound | 45.7 |

| Kojic Acid | 8.9 |

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Caption: Melanin biosynthesis pathway.

Caption: Tyrosinase inhibition assay workflow.

Mechanism of Action

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.

-

Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. Given the structural similarity of this compound to L-tyrosine, it is plausible that it could act as a competitive inhibitor.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

To determine the precise mechanism of inhibition of this compound, further kinetic studies, such as Lineweaver-Burk plot analysis, would be necessary. This involves measuring the reaction rates at various substrate and inhibitor concentrations.

Conclusion

This document provides a comprehensive protocol for the evaluation of this compound as a potential tyrosinase inhibitor. The detailed methodology, data presentation guidelines, and visual aids are intended to support researchers in the fields of dermatology, cosmetology, and drug discovery. The provided framework can be adapted to screen and characterize other potential tyrosinase inhibitors, contributing to the development of novel agents for managing hyperpigmentation.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biofor.co.il [biofor.co.il]

- 5. activeconceptsllc.com [activeconceptsllc.com]

Application Notes and Protocols for the Selection of DNA Aptamers against L-Tyrosinamide using SELEX

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selection of single-stranded DNA (ssDNA) aptamers that bind to the small molecule L-Tyrosinamide. The methodologies described are based on the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, a powerful technique for identifying high-affinity aptamers for a wide range of targets.

Introduction to this compound and Aptamer Selection

This compound is a derivative of the amino acid L-Tyrosine and serves as a valuable small molecule target in drug discovery and development. DNA aptamers, short sequences of ssDNA, can be evolved to bind to such small molecules with high affinity and specificity, making them promising alternatives to antibodies in various applications, including diagnostics, therapeutics, and biosensing. The SELEX process is an iterative in vitro selection method used to isolate these specific aptamers from a large, random library of nucleic acid sequences.

Overview of the SELEX Process for this compound

The selection of DNA aptamers against this compound is typically achieved using an affinity chromatography-based SELEX approach. In this method, this compound is immobilized on a solid support, which is then used to capture DNA sequences from a random library that have a binding affinity for the target. The bound sequences are subsequently eluted, amplified by PCR, and used in the next round of selection. Through multiple rounds of this process, the population of DNA sequences is enriched with high-affinity binders to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the selection and characterization of this compound binding DNA aptamers.

Table 1: SELEX Process Parameters for this compound Aptamer Selection

| Parameter | Value | Reference |

| SELEX Method | Affinity Chromatography | [1] |

| Number of SELEX Cycles | 15 | [1] |

| Final Enrichment | 55% of aptamers specifically eluted | [1] |

Table 2: Binding Affinity and Specificity of this compound DNA Aptamer

| Ligand | Dissociation Constant (Kd) | Method | Reference |

| This compound | 45 µM | Affinity Chromatography | [1] |

| L-Phenylalaninamide | 45 µM | Not Specified |

Table 3: Thermodynamic Parameters of this compound-Aptamer Interaction

| Thermodynamic Aspect | Description | Reference |

| Driving Force | Enthalpy-driven process | [2] |

| Key Interactions | Electrostatic interactions, hydrophobic effects, hydrogen bonding | |

| Conformational Change | Aptamer undergoes a conformational change upon binding | |

| Role of Mg2+ | Improves binding affinity |

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the selection and characterization of DNA aptamers against this compound.

Protocol 1: SELEX using this compound-Immobilized Affinity Chromatography

This protocol outlines the iterative process of selecting DNA aptamers that bind to this compound immobilized on a solid support.

Materials:

-

This compound-immobilized affinity chromatography column

-

ssDNA library (with a random region of 40-60 nucleotides flanked by constant primer binding sites)

-

Binding Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2

-

Wash Buffer: 20 mM Tris-HCl (pH 7.4), 300 mM NaCl, 5 mM MgCl2

-

Elution Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, containing 10 mM this compound

-

PCR Master Mix

-

Forward and Reverse Primers (specific to the constant regions of the ssDNA library)

-

Nuclease-free water

Procedure:

-

Library Preparation: Dissolve the ssDNA library in the Binding Buffer to a final concentration of 1-10 µM. Heat the library at 95°C for 5 minutes and then cool it down slowly to room temperature to allow for proper folding of the DNA sequences.

-

Binding: Equilibrate the this compound affinity column with 5-10 column volumes of Binding Buffer. Load the folded ssDNA library onto the column and allow it to incubate for 30-60 minutes at room temperature to facilitate binding.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound DNA sequences. The stringency of the wash can be increased in later SELEX rounds by increasing the volume of Wash Buffer or the concentration of NaCl.

-

Elution: Elute the specifically bound DNA sequences by applying 3-5 column volumes of Elution Buffer containing free this compound. The free this compound will compete with the immobilized target for aptamer binding, thus releasing the aptamers from the column.

-

PCR Amplification: Amplify the eluted ssDNA using PCR. A typical PCR reaction would consist of the eluted DNA, PCR master mix, and the forward and reverse primers. The number of PCR cycles should be optimized to avoid over-amplification.

-

ssDNA Generation: After PCR, the double-stranded DNA (dsDNA) product needs to be converted back to ssDNA for the next round of selection. This can be achieved by methods such as asymmetric PCR or lambda exonuclease digestion of one of the strands.

-

Next Round of Selection: The resulting ssDNA is then used as the input for the next round of SELEX, starting from the binding step. Typically, 10-15 rounds of selection are performed with increasing stringency to enrich for high-affinity aptamers.

-

Cloning and Sequencing: After the final round of SELEX, the enriched pool of ssDNA is amplified by PCR, cloned into a suitable vector, and individual clones are sequenced to identify the aptamer sequences.

Protocol 2: Characterization of Binding Affinity using Affinity Chromatography

This protocol describes how to determine the dissociation constant (Kd) of an identified aptamer for this compound.

Materials:

-

Purified aptamer sequence

-

This compound affinity column

-

Binding Buffer

-

Elution Buffer with varying concentrations of this compound (e.g., 0 µM to 500 µM)

-

Method for quantifying DNA (e.g., UV-Vis spectroscopy or fluorescence-based assay)

Procedure:

-

Equilibrate the this compound affinity column with Binding Buffer.

-

Load a known amount of the purified aptamer onto the column and allow it to bind.

-

Wash the column with Binding Buffer to remove any unbound aptamer.

-

Elute the bound aptamer with a series of Elution Buffers containing increasing concentrations of free this compound.

-

Quantify the amount of aptamer in each elution fraction.

-

Plot the percentage of eluted aptamer against the concentration of this compound.

-

Fit the data to a binding isotherm (e.g., Langmuir isotherm) to determine the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the SELEX process for this compound.

Caption: A flowchart of the SELEX process for selecting this compound DNA aptamers.

Caption: Key thermodynamic factors driving the this compound-aptamer interaction.

References

Protocol for L-Tyrosinamide Binding Studies with Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the binding interactions of L-Tyrosinamide with various protein targets. This compound, an amide derivative of the amino acid L-tyrosine, is a valuable small molecule for investigating ligand recognition by proteins, particularly those involved in metabolic pathways and signaling cascades. This document outlines detailed protocols for common biophysical assays, data presentation guidelines, and visual workflows to facilitate reproducible and robust binding studies.

The primary protein target highlighted in these protocols is Tyrosinase-Related Protein 1 (TYRP1) , a key enzyme in melanin biosynthesis. The structural similarity of this compound to L-tyrosine, a natural substrate of tyrosinases and related enzymes, makes TYRP1 a protein of significant interest for interaction studies. While direct quantitative binding data for this compound with TYRP1 is emerging, the protocols provided are based on established methods for characterizing similar protein-ligand interactions and can be adapted accordingly.

Data Presentation

Quantitative data from binding experiments should be meticulously organized to allow for clear comparison and interpretation. The following table provides a template for summarizing key binding parameters.

| Protein Target | Ligand | Assay Method | Binding Affinity (Kd) | IC50 | Thermodynamic Parameters (ΔH, -TΔS) | Reference |

| Tyrosinase-Related Protein 1 (TYRP1) | This compound | Isothermal Titration Calorimetry (ITC) | Data to be determined | Data to be determined | Data to be determined | N/A |

| Tyrosinase-Related Protein 1 (TYRP1) | This compound | Surface Plasmon Resonance (SPR) | Data to be determined | N/A | N/A | N/A |

| Tyrosinase-Related Protein 1 (TYRP1) | This compound | Fluorescence Quenching Assay | Data to be determined | N/A | N/A | N/A |

| Tyrosinase | This compound | Enzyme Inhibition Assay | N/A | Data to be determined | N/A | N/A |

Note: As of the date of this document, specific binding affinity values for this compound with these proteins are not widely published. The table serves as a template for data generated using the protocols herein.

Experimental Protocols

Detailed methodologies for key binding assays are provided below. These protocols are designed to be adaptable to specific laboratory equipment and protein characteristics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to a target protein.

Materials:

-

Isothermal Titration Calorimeter

-

Purified target protein (e.g., TYRP1) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

This compound solution prepared in the same buffer as the protein

-

Degassing station

Protocol:

-

Sample Preparation:

-

Prepare a 20-50 µM solution of the target protein in ITC buffer.

-

Prepare a 200-500 µM solution of this compound in the same ITC buffer. The ligand concentration should be 10-20 times that of the protein.

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Equilibrate the calorimeter with the ITC buffer.

-

-

Titration:

-

Load the protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for re-equilibration.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Correct for the heat of dilution by subtracting the heat change from control titrations (ligand into buffer).

-

Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][4]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the this compound-protein interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified target protein

-

This compound solutions at various concentrations in running buffer

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

Protocol:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (typically 1000-2000 RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of this compound concentrations (e.g., ranging from 0.1 to 10 times the expected Kd) in running buffer.

-

Inject the this compound solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.

-

Include several buffer-only injections (blanks) for double referencing.

-

-

Data Analysis:

-

Subtract the reference surface signal and the blank sensorgrams from the active surface sensorgrams.

-

Globally fit the association and dissociation phases of the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

-

Calculate the Kd from the ratio of the rate constants (Kd = koff / kon).

-

Fluorescence Quenching Assay

This technique measures the decrease in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding.

Objective: To determine the binding affinity (Kd) of this compound to a protein by monitoring the quenching of its intrinsic fluorescence.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Purified target protein containing tryptophan residues

-

This compound stock solution

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare a protein solution with a concentration that gives a stable and measurable fluorescence signal (e.g., 1-5 µM).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (e.g., from 300 to 400 nm).

-

Record the initial fluorescence intensity of the protein solution (F0).

-

-

Titration:

-

Add small aliquots of the this compound stock solution to the protein solution.

-

After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.

-

Record the fluorescence intensity (F) after each addition.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution and inner filter effects if necessary.

-

Plot the change in fluorescence (F0 - F) as a function of the this compound concentration.

-

Fit the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for simple collisional quenching, or a one-site binding model for specific binding) to determine the Kd.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to this compound binding studies.

Caption: General workflow for this compound protein binding studies.

Caption: Step-by-step workflow for Isothermal Titration Calorimetry (ITC).

Caption: Simplified melanin biosynthesis pathway showing potential inhibition points for this compound.

References

- 1. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The TYRP1-mediated protection of human tyrosinase activity does not involve stable interactions of tyrosinase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.rug.nl [pure.rug.nl]

L-Tyrosine Derivatives in Cell Culture Media: Application Notes and Protocols for Enhanced Performance

Introduction

L-Tyrosine is a critical amino acid for the in vitro cultivation of mammalian cells, serving as a fundamental building block for protein synthesis and a precursor for various cellular metabolites.[1] However, its utility in modern bioprocessing, particularly in high-density fed-batch and perfusion cultures, is hampered by its inherently low solubility at physiological pH.[2][3] This limitation can lead to nutrient depletion, precipitation in bioreactors, and consequently, suboptimal cell growth and recombinant protein production.[2] To address this challenge, chemically modified derivatives of L-Tyrosine, particularly dipeptides, have been developed and widely adopted.

While the user inquired about L-Tyrosinamide, a thorough review of scientific literature and commercially available products reveals a lack of established applications and protocols for its use in cell culture media. The predominant and well-documented solution to the tyrosine solubility issue is the use of L-Tyrosine dipeptides. Therefore, these application notes will focus on the use of these highly soluble and effective L-Tyrosine derivatives.

Key Advantages of L-Tyrosine Dipeptides

The use of L-Tyrosine dipeptides, such as Glycyl-L-Tyrosine and Alanyl-L-Tyrosine, offers several advantages over supplementing with free L-Tyrosine:

-

Enhanced Solubility: Dipeptides of L-Tyrosine exhibit significantly higher solubility in aqueous solutions at neutral pH, in some cases up to 50 times greater than free L-Tyrosine.[2]

-

Process Simplification: The high solubility allows for the formulation of concentrated, pH-neutral feed solutions, eliminating the need for separate alkaline stock solutions of L-Tyrosine and reducing the risk of pH spikes in the bioreactor.

-

Improved Stability: Dipeptide solutions are generally stable, ensuring consistent nutrient delivery over the course of a cell culture run.

-

Biocompatibility: Cells can efficiently internalize these dipeptides and subsequently cleave the peptide bond to release free L-Tyrosine for metabolic use.

Application Notes

Impact on Cell Growth and Protein Production

Consistent availability of L-Tyrosine is crucial for maintaining high viable cell densities and specific productivity, particularly in recombinant Chinese hamster ovary (CHO) cells used for monoclonal antibody (mAb) production. Insufficient tyrosine levels have been shown to lead to a reduction in viable cell density and a decrease in the specific antibody production rate. Furthermore, tyrosine starvation can trigger autophagy and subsequent cell death.

By providing a sustained release of L-Tyrosine, dipeptide supplementation helps to prevent these detrimental effects, leading to more robust and productive cell cultures.

Data Presentation: Solubility Comparison

The following table summarizes the significant difference in solubility between L-Tyrosine and its dipeptide derivatives.

| Compound | Solubility in Water at Neutral pH |

| L-Tyrosine | < 0.5 g/L |

| Glycyl-L-Tyrosine | Up to 50x higher than L-Tyrosine |

| Alanyl-L-Tyrosine | Up to 50x higher than L-Tyrosine |

Experimental Protocols

Protocol 1: Preparation of a Concentrated L-Tyrosine Dipeptide Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of a commercially available L-Tyrosine dipeptide (e.g., Glycyl-L-Tyrosine).

Materials:

-

L-Tyrosine dipeptide powder (e.g., Glycyl-L-Tyrosine)

-

Sterile, purified water or a suitable buffer (e.g., PBS)

-

Sterile conical tubes or bottles

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile storage vials

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Tyrosine dipeptide powder.

-

Transfer the powder to a sterile conical tube.

-

Add the calculated volume of sterile, purified water or buffer to achieve the desired stock concentration (e.g., 50 g/L).

-

Gently vortex or swirl the tube until the dipeptide is completely dissolved. Gentle warming to 37°C can be applied to aid dissolution.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile storage vial.

-

Label the vial with the compound name, concentration, and date of preparation.

-

Store the stock solution at 2-8°C or as recommended by the manufacturer.

Protocol 2: Supplementation of Cell Culture Media

This protocol outlines the addition of the prepared L-Tyrosine dipeptide stock solution to cell culture media.

Materials:

-

Prepared sterile L-Tyrosine dipeptide stock solution

-

Basal cell culture medium or feed medium

-

Sterile serological pipettes

Procedure:

-

Determine the desired final concentration of the L-Tyrosine dipeptide in the cell culture medium. This should be optimized for the specific cell line and process.

-

Calculate the volume of the stock solution required to achieve this final concentration.

-

Under sterile conditions, add the calculated volume of the dipeptide stock solution to the cell culture medium.

-

Gently swirl the medium to ensure thorough mixing.

-

The supplemented medium is now ready for use in your cell culture experiments.

Optimization: